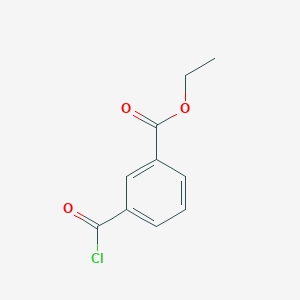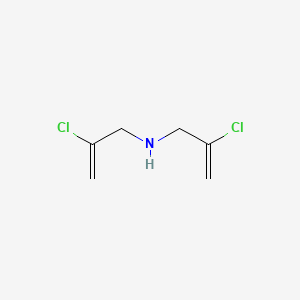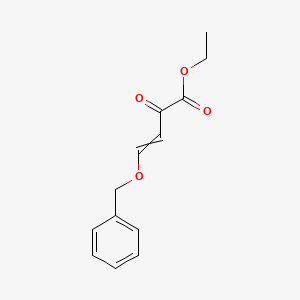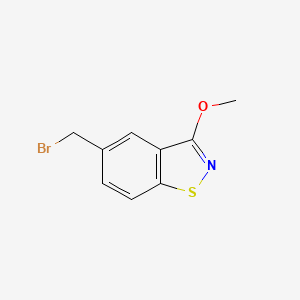
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by a bromomethyl group attached to the benzothiazole ring, which also contains a methoxy group. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole typically involves the bromination of 3-methoxy-1,2-benzothiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromomethyl-2-methoxybenzothiazole
- 5-Bromomethyl-3-methylbenzothiazole
- 5-Bromomethyl-3-chlorobenzothiazole
Uniqueness
5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the benzothiazole ring, affecting its reactivity and interactions with other molecules .
Propiedades
Número CAS |
65412-53-5 |
|---|---|
Fórmula molecular |
C9H8BrNOS |
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-12-9-7-4-6(5-10)2-3-8(7)13-11-9/h2-4H,5H2,1H3 |
Clave InChI |
YPULBKLSYJLXOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSC2=C1C=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


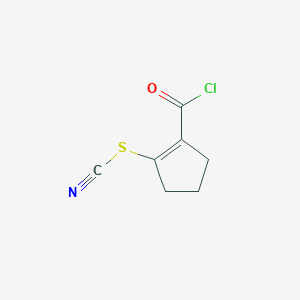
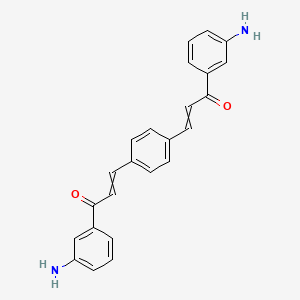
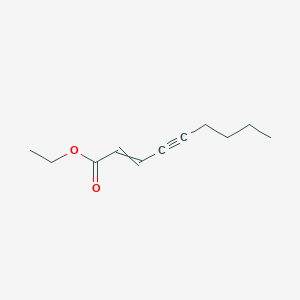
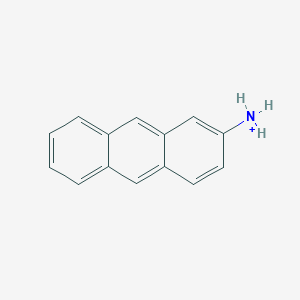
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

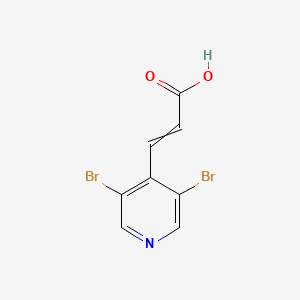
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
